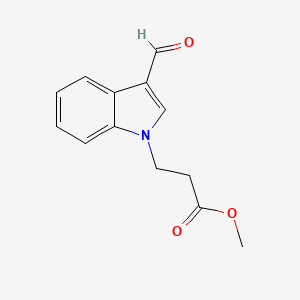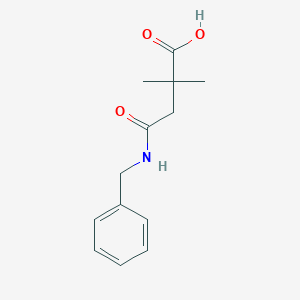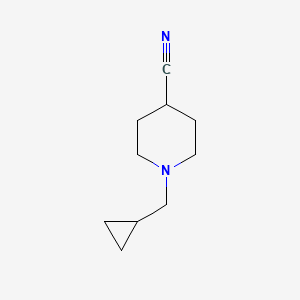
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Descripción general
Descripción
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate, also known as 3-formylindole, is an organic compound that is used for a variety of purposes in laboratory experiments. It is a mono-substituted indole derivative, and its structure consists of a formyl group at the 3-position of the indole ring. 3-formylindole is an important building block for the synthesis of various indole derivatives, and its structure is often used as a starting point for further modifications. In addition, 3-formylindole is a key intermediate in the synthesis of several indole-based drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Cancer Therapy
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate has been explored in cancer therapy research. A study developed a nanosize drug candidate using a compound structurally similar to this compound for treating cancer. This compound, synthesized through a condensation reaction, demonstrated cytotoxic effects against cancer cell lines in vitro. Molecular docking analysis and DNA binding assays helped clarify the drug's interaction mechanisms, providing insights into its potential as an anticancer agent (Budama-Kilinc et al., 2020).
Corrosion Inhibition
Research on this compound derivatives revealed their effectiveness as corrosion inhibitors. In a study, derivatives were synthesized and tested for their ability to prevent corrosion of C38 steel in hydrochloric acid solutions. The compounds displayed significant inhibition efficiency, highlighting their potential in corrosion prevention applications (Missoum et al., 2013).
Synthesis of Novel Compounds
Researchers have utilized this compound in the synthesis of various novel compounds. These synthetic approaches include Friedel-Crafts alkylation reactions and the creation of bipyrazolic derivatives, expanding the range of compounds that can be developed for potential applications in different fields, including pharmaceuticals (Bachu & Akiyama, 2010).
Potential in Drug Synthesis
Studies have also explored the use of this compound in drug synthesis. This includes the development of various indole derivatives and their evaluation in pharmaceutical contexts. Such research contributes to the discovery of new therapeutic agents and expands the understanding of the compound's versatility in drug development (Gadegoni & Manda, 2013).
Mecanismo De Acción
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives often interact with their targets through intermolecular hydrogen bonds .
Biochemical Pathways
Indole derivatives in general are involved in a wide range of biological activities and can affect multiple pathways .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties .
Análisis Bioquímico
Biochemical Properties
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, they may inhibit or activate specific kinases, transcription factors, or other regulatory proteins, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, this compound may interact with DNA or RNA, influencing gene expression and protein synthesis . These interactions are often mediated by the compound’s indole ring, which can form stable complexes with nucleic acids and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo chemical transformations that affect their activity and potency . These temporal changes can impact the compound’s efficacy in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks. Studies have reported threshold effects, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s therapeutic potential and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s mode of action and its effects on cellular processes.
Propiedades
IUPAC Name |
methyl 3-(3-formylindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILJMOUXOONPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)


![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)


![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)


